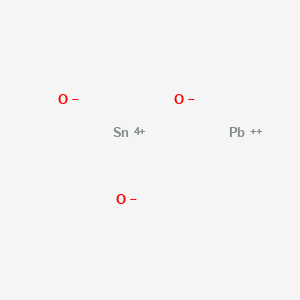
Lead tin trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead tin trioxide is an inorganic compound composed of lead, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including electronics and materials science. This compound is of interest due to its potential use in advanced technological applications, such as sensors and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: Lead tin trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, lead oxide and tin oxide are mixed in stoichiometric amounts and heated at high temperatures to form this compound. The reaction conditions, such as temperature and duration, are crucial for obtaining a pure and well-crystallized product.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lead oxide and tin oxide, are thoroughly mixed and subjected to calcination at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and ground to obtain a fine powder of this compound.
化学反応の分析
Types of Reactions: Lead tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often facilitated by the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield elemental lead and tin.
科学的研究の応用
Lead tin trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biosensors and bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components.
作用機序
The mechanism of action of lead tin trioxide involves its interaction with various molecular targets and pathways. In catalytic applications, it facilitates chemical reactions by providing active sites for reactants to interact. In biosensing applications, it interacts with biological molecules, leading to detectable changes in electrical or optical signals.
類似化合物との比較
- Lead oxide
- Tin oxide
- Lead tin dioxide
- Mixed metal oxides
特性
CAS番号 |
12036-31-6 |
|---|---|
分子式 |
OPbSn |
分子量 |
342 g/mol |
IUPAC名 |
lead(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/O.Pb.Sn |
InChIキー |
LOUDNWOAODNDEJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |
正規SMILES |
O=[Sn].[Pb] |
Key on ui other cas no. |
12036-31-6 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















